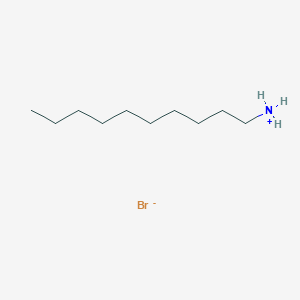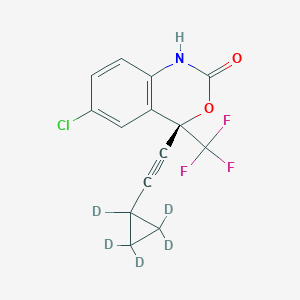
Efavirenz-d5
Overview
Description
Rac Efavirenz-d5 is a labeled non-nucleoside HIV-1 reverse transcriptase inhibitor. Efavirenz is an antiretroviral medication used in the treatment of HIV infection. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers). The addition of deuterium in this compound replaces certain hydrogen atoms with deuterium, which is a heavier isotope of hydrogen .
Mechanism of Action
Target of Action
Rac Efavirenz-d5, also known as this compound, is a labeled non-nucleoside HIV-1 RT (HIV-1 reverse transcriptase) inhibitor . The primary target of this compound is the HIV-1 reverse transcriptase, an enzyme that plays a crucial role in the life cycle of the HIV virus .
Mode of Action
This compound works by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase . This inhibition prevents the virus from replicating its genetic material, thereby stopping the proliferation of the virus within the host .
Biochemical Pathways
It has been observed that the primary metabolite of efavirenz, 8-hydroxy-efavirenz, stimulates the glycolytic flux in viable astrocytes in a time- and concentration-dependent manner . This suggests that this compound may have an impact on cellular metabolism, specifically the glycolytic pathway .
Pharmacokinetics
The pharmacokinetics of this compound are complex and can be influenced by several factors, including genetic polymorphisms . A mechanistic population pharmacokinetic model developed using pooled data from women included in seven studies predicted total and free Efavirenz exposure for both pregnant and non-pregnant women . More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of this compound and their impact on bioavailability .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 reverse transcriptase, which leads to a decrease in viral replication and thus helps in the treatment of HIV infection . Additionally, some studies suggest that Efavirenz and its metabolites may have potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Efavirenz-d5 involves the incorporation of deuterium into the Efavirenz molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Rac Efavirenz-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Rac Efavirenz-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Efavirenz in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and biotransformation of Efavirenz.
Drug Development: Used as a reference standard in the development and validation of analytical methods for Efavirenz.
Proteomics Research: Employed in the study of protein interactions and functions
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Efavirenz-d5 include:
Efavirenz: The non-deuterated form of this compound.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor used in combination with other antiretrovirals.
Uniqueness
Rac this compound is unique due to the presence of deuterium atoms, which provide several advantages, including improved metabolic stability and reduced toxicity. The deuterium substitution can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated Efavirenz .
Properties
IUPAC Name |
(4S)-6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1/i1D2,2D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOQHMRABVBWPR-XWJABCKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649378 | |
| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132642-95-5 | |
| Record name | (4S)-6-Chloro-4-[(~2~H_5_)cyclopropylethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Efavirenz-d5 chosen as an internal standard for this specific method?
A1: The research article focuses on developing a fast and sensitive method for quantifying various antiretroviral analytes in plasma using liquid chromatography coupled with tandem mass spectrometry []. While the article doesn't explicitly state the reason for choosing this compound, its use as an internal standard is likely due to its structural similarity to Efavirenz, one of the target analytes.
Q2: How does the use of this compound contribute to the validation of the analytical method described in the paper?
A2: The article emphasizes the successful validation of the method, achieving good accuracy and precision for Efavirenz and other analytes []. This success can be partially attributed to the use of this compound. Here's how:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


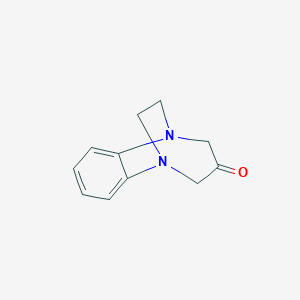
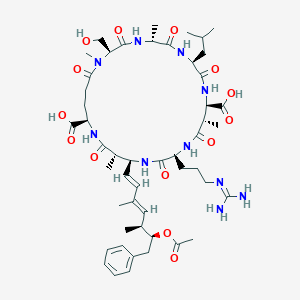


![(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one](/img/structure/B127482.png)
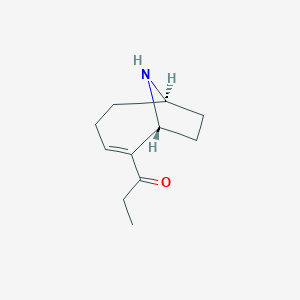

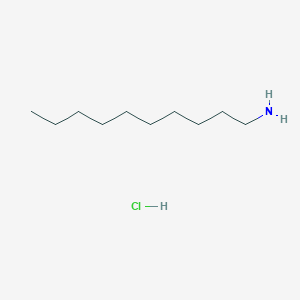
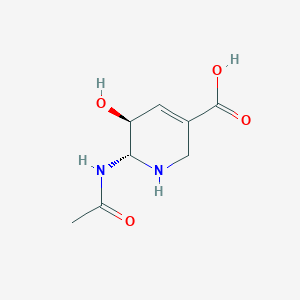
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
![1,4-Diazabicyclo[2.2.2]octane](/img/structure/B127493.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)

